

Unveiling the Molecular Architecture of Cabergoline-d5: A Technical Guide

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Compound of Interest

Compound Name: Cabergoline-d5

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This technical guide provides a comprehensive overview of the molecular structure of **Cabergoline-d5**, a deuterated isotopologue of the potent dopamine D2 receptor agonist, Cabergoline. This document will delve into its structural specifics, comparative quantitative data, and the methodologies pertinent to its synthesis and analysis, offering valuable insights for its application in research and development.

Introduction to Cabergoline and its Deuterated Analog

Cabergoline is a synthetic ergoline derivative renowned for its long-acting dopamine agonist and prolactin-inhibiting properties.[1] It is clinically utilized in the management of hyperprolactinemic disorders and Parkinson's disease.[1] The introduction of stable isotopes, such as deuterium (^2H or D), into a drug molecule like Cabergoline creates an isotopologue, in this case, **Cabergoline-d5**. This isotopic labeling is a powerful tool in pharmaceutical sciences, primarily for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[2] The mass difference introduced by the deuterium atoms allows for the precise differentiation and quantification of the parent drug in complex biological matrices.

The Molecular Structure of Cabergoline-d5

The core structure of Cabergoline is a complex ergoline ring system. Specifically, it is an N-acylurea derivative of 9,10-dihydrolysergic acid.[3] The chemical name for Cabergoline is 1-[(6-allylergolin-8 β -yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea.

In **Cabergoline-d5**, five hydrogen atoms are strategically replaced by five deuterium atoms. The precise location of this isotopic labeling is on the allyl group attached to the nitrogen at position 6 of the ergoline ring. The chemical name for **Cabergoline-d5** is (6aR,9R,10aR)-7-(Allyl-d5)-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide.[4] This specific placement of the deuterium atoms provides a stable isotopic signature that is not prone to exchange under typical physiological or analytical conditions.

Quantitative Data Summary

The key quantitative molecular data for Cabergoline and its deuterated analog, **Cabergoline-d5**, are summarized in the table below for direct comparison.

Property	Cabergoline	Cabergoline-d5
Molecular Formula	C ₂₆ H ₃₇ N ₅ O ₂ [5]	C ₂₆ H ₃₂ D ₅ N ₅ O ₂ [5][6]
Molecular Weight	451.60 g/mol [5]	456.64 g/mol [5][6]
CAS Number	81409-90-7[5]	1426173-20-7[5][6]

Experimental Protocols

General Synthetic Approach for Cabergoline-d5

The synthesis of **Cabergoline-d5** would follow a similar pathway to that of unlabeled Cabergoline, with the key difference being the introduction of the deuterated allyl group. A plausible synthetic route would involve the N-alkylation of the ergoline precursor, N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8 β -carboxamide, with a deuterated allylating agent, such as allyl-d5 bromide or a similar reactive species.

A general procedure, adapted from known syntheses of Cabergoline, could be:

- Preparation of the Ergoline Precursor: Synthesize the core ergoline amide structure, N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8 β -carboxamide.
- N-Alkylation with Deuterated Allyl Group: In a suitable solvent, the ergoline precursor is reacted with an allyl-d5 halide (e.g., allyl-d5 bromide) in the presence of a base to facilitate the N-alkylation at position 6 of the ergoline ring.
- Purification: The resulting **Cabergoline-d5** is then purified using standard chromatographic techniques, such as column chromatography, to isolate the final product with high purity.

Bioanalytical Quantification using LC-MS/MS

Cabergoline-d5 is ideally suited as an internal standard for the quantification of Cabergoline in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology Outline:

- Sample Preparation: A known amount of **Cabergoline-d5** (the internal standard) is spiked into the biological sample (e.g., plasma). The analytes (Cabergoline and **Cabergoline-d5**) are then extracted from the matrix, typically using liquid-liquid extraction or solid-phase extraction.
- LC Separation: The extracted sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to chromatographically separate Cabergoline from other matrix components.
- MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.^{[7][8]} Specific precursor-to-product ion transitions are monitored for both Cabergoline and **Cabergoline-d5**.
 - For Cabergoline, a common transition is m/z 452 \rightarrow 381.^{[7][8]}
 - For **Cabergoline-d5**, the precursor ion would be m/z 457, and the product ion would be selected based on its fragmentation pattern.

- Quantification: A calibration curve is generated by plotting the ratio of the peak area of Cabergoline to the peak area of **Cabergoline-d5** against the concentration of Cabergoline standards. The concentration of Cabergoline in the unknown sample is then determined from this calibration curve.

Visualizations

Molecular Structure of Cabergoline-d5

Caption: Molecular structure of **Cabergoline-d5**.

Relationship between Cabergoline and Cabergoline-d5

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